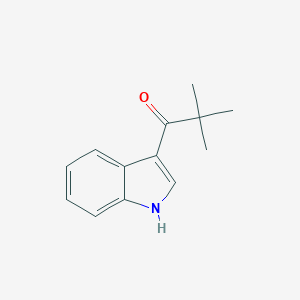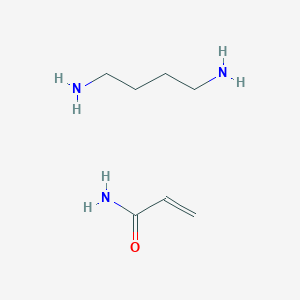
Polyacrylamide-butylamine polymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyacrylamide-butylamine polymer is a water-soluble polymer that has gained significant attention in scientific research due to its unique properties. It is a copolymer of acrylamide and butylamine, which is synthesized through a simple and efficient method. The polymer has a wide range of applications in various fields, including biomedical, environmental, and industrial applications.
Mécanisme D'action
The mechanism of action of polyacrylamide-butylamine polymer is based on its unique properties, such as its high molecular weight and water solubility. The polymer can form a gel-like structure in water, which can absorb and retain water molecules. This property makes it an ideal candidate for drug delivery systems and tissue engineering scaffolds. The polymer can also interact with organic and inorganic molecules, such as heavy metals and pollutants, through electrostatic interactions, hydrogen bonding, and van der Waals forces.
Effets Biochimiques Et Physiologiques
Polyacrylamide-butylamine polymer has been shown to have minimal toxicity and biocompatibility in various in vitro and in vivo studies. It has been used as a scaffold for tissue engineering, where it promotes cell adhesion, proliferation, and differentiation. The polymer has also been used in drug delivery systems, where it can control the release of drugs and improve their bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
Polyacrylamide-butylamine polymer has several advantages for lab experiments, such as its high water solubility, biocompatibility, and tunable properties. The polymer can be easily synthesized and modified to suit specific experimental needs. However, the polymer's high molecular weight and gel-like structure can make it challenging to handle and analyze in some experiments.
Orientations Futures
Polyacrylamide-butylamine polymer has enormous potential for future research in various fields. Some possible future directions include the development of new drug delivery systems, biosensors, and tissue engineering scaffolds. The polymer's ability to absorb and retain water molecules and interact with organic and inorganic molecules can be exploited for various environmental remediation applications, such as water treatment and soil stabilization. Further research is needed to explore the polymer's properties fully and its potential applications in various fields.
Conclusion:
Polyacrylamide-butylamine polymer is a water-soluble polymer that has gained significant attention in scientific research due to its unique properties. The polymer has several potential applications in various fields, including biomedical, environmental, and industrial applications. Its biocompatibility, biodegradability, and tunable properties make it an ideal candidate for drug delivery systems, biosensors, and tissue engineering scaffolds. Further research is needed to explore the polymer's properties fully and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of polyacrylamide-butylamine polymer involves the copolymerization of acrylamide and butylamine using a radical initiator. The reaction takes place in an aqueous solution under specific conditions of pH, temperature, and time. The copolymerization process results in a water-soluble polymer with a high molecular weight and excellent stability.
Applications De Recherche Scientifique
Polyacrylamide-butylamine polymer has been extensively studied for its potential applications in various scientific research fields. It has been used as a drug delivery system, biosensor, and tissue engineering scaffold due to its biocompatibility, biodegradability, and tunable properties. The polymer has also been used in environmental remediation, such as water treatment and soil stabilization, due to its ability to absorb heavy metals and organic pollutants.
Propriétés
Numéro CAS |
148832-08-0 |
|---|---|
Nom du produit |
Polyacrylamide-butylamine polymer |
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
Clé InChI |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
SMILES canonique |
C=CC(=O)N.C(CCN)CN |
Autres numéros CAS |
148832-08-0 |
Synonymes |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



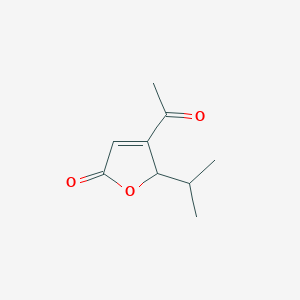
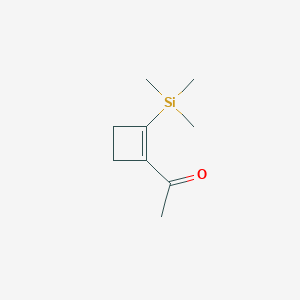
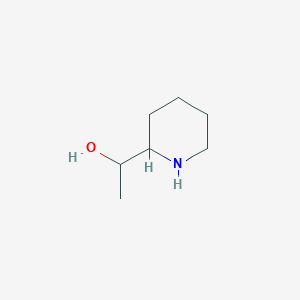
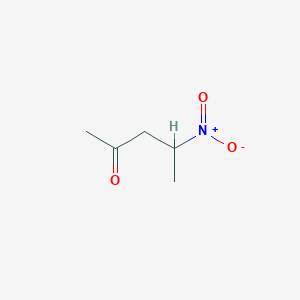
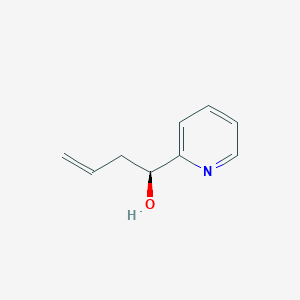
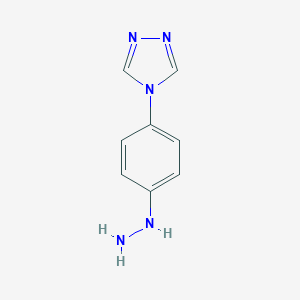
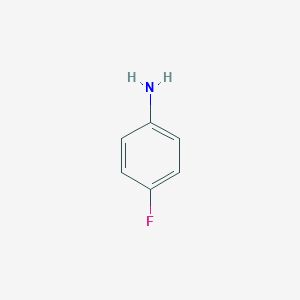
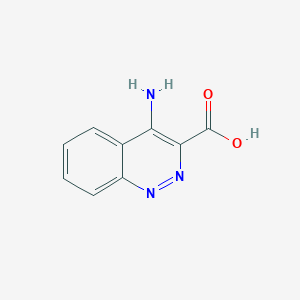
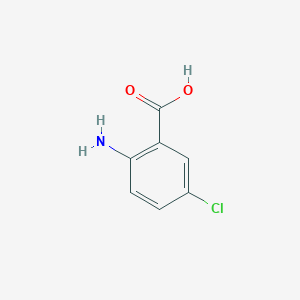
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
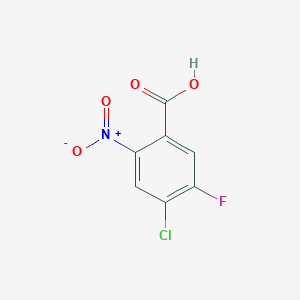
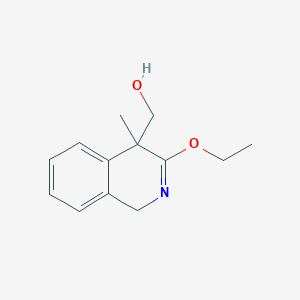
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
